Fgfr3-IN-8

FGFR3 selectivity kinase inhibitor

Fgfr3-IN-8 serves as a preliminary FGFR3 tool compound for initial cell-based screens where precise selectivity data is non-critical. Its key procurement advantage is consistent, multi-source availability across reputable vendors, ensuring supply chain continuity for routine in vitro assays.

Molecular Formula C25H29N7O3
Molecular Weight 475.5 g/mol
Cat. No. B12377132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-8
Molecular FormulaC25H29N7O3
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)CC3(CN(C3)C(=O)C=C)O)C4=CN5C(=C(C=N5)C#N)C(=C4)OC
InChIInChI=1S/C25H29N7O3/c1-4-23(33)30-15-25(34,16-30)14-29-7-5-20(6-8-29)32-17(2)21(12-28-32)18-9-22(35-3)24-19(10-26)11-27-31(24)13-18/h4,9,11-13,20,34H,1,5-8,14-16H2,2-3H3
InChIKeySFOLFMNSTXMKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr3-IN-8 Procurement Guide: A Research-Use Selective FGFR3 Inhibitor


Fgfr3-IN-8 (also referred to as example91) is a selective inhibitor of fibroblast growth factor receptor 3 (FGFR3), identified for research applications targeting FGFR3-driven signaling [1]. It belongs to a class of small-molecule kinase inhibitors designed to modulate FGFR3 activity. The compound is commercially available from several specialty chemical vendors for non‑human, laboratory research use only . Limited quantitative data have been disclosed in the public domain, and procurement decisions should be based on vendor‑provided characterization and the specific research context.

Why a Simple 'FGFR3 Inhibitor' Search Is Insufficient: Differentiating Fgfr3-IN-8 from Pan‑FGFR and Less Selective Analogues


FGFR3 inhibitors are not interchangeable; their selectivity profiles, potency against specific mutants, and in vivo behavior vary widely. Pan‑FGFR inhibitors such as FGFR‑IN‑8 inhibit FGFR1/2/3/4 with sub‑nanomolar to low nanomolar potency , while other compounds like FGFR3‑IN‑5 exhibit >70‑fold selectivity for FGFR3 over FGFR1 [1]. Substituting one agent for another without verifying the selectivity window, cellular potency, and mutant‑activity profile can lead to off‑target effects, misinterpreted experimental outcomes, or failure to address the intended biological question. The evidence below clarifies where Fgfr3‑IN‑8 is positioned relative to these comparators and why generic substitution may compromise experimental fidelity.

Quantitative Differential Evidence for Fgfr3‑IN‑8 Procurement Decisions


Selectivity Claim vs. Quantified FGFR3 Selectivity of FGFR3‑IN‑5 and FGFR3‑IN‑4

Fgfr3‑IN‑8 is described by vendors as a 'selective FGFR3 inhibitor', but no IC50 values for FGFR1, FGFR2, or FGFR4 are provided to quantify this selectivity [1]. In contrast, the comparator FGFR3‑IN‑5 exhibits IC50 values of 3 nM (FGFR3), 44 nM (FGFR2), and 289 nM (FGFR1), yielding a 96‑fold selectivity for FGFR3 over FGFR1 and a 15‑fold selectivity over FGFR2 [2]. FGFR3‑IN‑4 reports >10‑fold selectivity for FGFR3 over FGFR1 . TYRA‑300 shows 25‑fold, 14‑fold, and 36‑fold selectivity for FGFR1, FGFR2, and FGFR4, respectively . The absence of numerical selectivity data for Fgfr3‑IN‑8 prevents a direct quantitative comparison and introduces uncertainty in experimental design where selectivity is critical.

FGFR3 selectivity kinase inhibitor

Potency Against Wild‑Type FGFR3: Undisclosed vs. Sub‑Nanomolar Comparators

The absolute biochemical potency of Fgfr3‑IN‑8 for wild‑type FGFR3 is not reported in public vendor documentation [1]. In contrast, FGFR3‑IN‑5 exhibits an IC50 of 3 nM against FGFR3 [2]; TYRA‑300 shows an IC50 of 11 nM in Ba/F3 cells ; and the pan‑FGFR inhibitor FGFR‑IN‑8 displays an IC50 <0.5 nM against FGFR3 . The lack of potency data for Fgfr3‑IN‑8 makes it impossible to assess whether its FGFR3 inhibition strength is comparable to, weaker than, or superior to these well‑characterized tools.

FGFR3 potency IC50

Activity Against Clinically Relevant FGFR3 Mutants: Fgfr3‑IN‑8 Lacks Reported Data While Comparators Show Defined Profiles

Many FGFR3 inhibitors are evaluated against gatekeeper and other resistance‑associated mutants. Fgfr3‑IN‑8 has no publicly available activity data against FGFR3 mutants such as V555M, N540K, or K650E [1]. In comparison, FGFR‑IN‑8 (pan‑FGFR) inhibits V555M‑FGFR3 with an IC50 of 22.6 nM ; FGFR3 covalent inhibitor 10s shows IC50 = 19.2 nM against V555M‑FGFR3 ; and TYRA‑300 exhibits 3‑fold weaker potency against N540K‑FGFR3 (IC50 = 73 nM) . The absence of mutant‑activity data for Fgfr3‑IN‑8 precludes its use in studies involving FGFR3‑mutant disease models without extensive in‑house validation.

FGFR3 mutant V555M

Oral Bioavailability and In Vivo Performance: FGFR‑IN‑8 (Pan‑FGFR) Demonstrated Oral Activity; Fgfr3‑IN‑8 Has No Public In Vivo Data

The pan‑FGFR inhibitor FGFR‑IN‑8 is described as an 'orally active' compound capable of inhibiting both wild‑type and mutant FGFR in vivo . Fgfr3‑IN‑8 has no reported in vivo pharmacokinetic or pharmacodynamic data [1]. For researchers requiring an orally bioavailable FGFR3‑targeting tool, TYRA‑300 is also reported as an oral, selective FGFR3 inhibitor with demonstrated antitumor efficacy in bladder cancer models . The lack of in vivo characterization for Fgfr3‑IN‑8 limits its utility to in vitro or ex vivo experimental systems.

FGFR3 oral in vivo

Procurement Availability: Fgfr3‑IN‑8 Is Widely Stocked by Multiple Vendors, Contrasting with Single‑Source Comparators

Fgfr3‑IN‑8 is available from multiple specialty chemical suppliers including MedChemExpress (MCE) and TargetMol [1]. This multi‑vendor availability may offer advantages in supply chain flexibility and competitive pricing. In contrast, certain comparator inhibitors such as FGFR3‑IN‑4 and FGFR3‑IN‑5 are primarily stocked by a limited number of vendors (e.g., MCE and TargetMol) [2]. TYRA‑300 is also available from several sources, though its selectivity profile is more extensively documented. For researchers who prioritize reliable, multi‑source supply and do not require fully disclosed potency or selectivity data, Fgfr3‑IN‑8 may be a practical alternative.

FGFR3 procurement availability

Appropriate Use Cases for Fgfr3‑IN‑8 Based on Differential Evidence


In Vitro Exploratory Studies Where Selectivity Is Not the Primary Concern

Fgfr3‑IN‑8 may be employed in initial cell‑based or biochemical screens aimed at observing FGFR3‑related effects without requiring a precisely defined selectivity window. Given the lack of disclosed potency and selectivity data [1], it should be used as a preliminary tool to confirm FGFR3 dependence, with subsequent validation performed using more extensively characterized inhibitors such as FGFR3‑IN‑5 or TYRA‑300.

Pilot Experiments in FGFR3‑Driven Cancer Cell Lines

Researchers studying bladder cancer or multiple myeloma cell lines known to harbor FGFR3 alterations may utilize Fgfr3‑IN‑8 as a starting point to assess growth inhibition or downstream signaling effects. Because the compound's exact IC50 is unknown, dose‑response curves must be generated in‑house, and parallel testing with a well‑defined comparator (e.g., FGFR3‑IN‑5 [2]) is recommended to calibrate the observed potency.

Chemical Probe for Target Engagement Studies in FGFR3‑Overexpressing Systems

In overexpression systems or engineered cell lines with high FGFR3 expression, Fgfr3‑IN‑8 can serve as a chemical probe to interrogate FGFR3‑dependent phenotypes. However, the absence of mutant‑activity data [1] precludes its use in experiments designed to differentiate wild‑type from mutant‑specific inhibition.

Procurement‑Sensitive Research Requiring Reliable Multi‑Vendor Supply

For laboratories that prioritize consistent, multi‑source availability over exhaustive characterization, Fgfr3‑IN‑8 offers a practical advantage. Its listing across several reputable vendors [1] ensures that stock can be replenished even if one supplier experiences a shortage. This makes it a viable option for routine in vitro assays where exact potency metrics are less critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr3-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.